Technical Guide: Fmoc-D-Methionine Sulfone Solubility & Application
Technical Guide: Fmoc-D-Methionine Sulfone Solubility & Application
The following technical guide details the solubility profile, physicochemical properties, and application protocols for Fmoc-D-methionine sulfone in solid-phase peptide synthesis (SPPS).
Executive Summary
Fmoc-D-methionine sulfone (Fmoc-D-Met(O₂)-OH) is a specialized amino acid derivative used primarily in peptide synthesis to introduce a stable, oxidized methionine analog. Unlike methionine sulfoxide, the sulfone moiety is irreversibly oxidized, providing a chemically stable, polar side chain that mimics oxidative stress biomarkers or alters peptide solubility and aggregation profiles.
This guide provides validated solubility data, dissolution protocols, and handling strategies to ensure high coupling efficiency and prevent synthesis failure due to precipitation or incomplete solvation.
Physicochemical Profile
The following data establishes the baseline identity and physical constraints of the reagent.
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-methionine sulfone |
| Synonyms | Fmoc-D-Met(O₂)-OH |
| CAS Number | 1247791-23-6 |
| Molecular Weight | 403.45 g/mol |
| Molecular Formula | C₂₀H₂₁NO₆S |
| Appearance | White to off-white crystalline powder |
| Melting Point | 156 – 161 °C |
| Optical Rotation | |
| Side Chain Polarity | High (Sulfone group is strongly polar) |
Solubility Data & Solvent Compatibility
Fmoc-D-Met(O₂)-OH exhibits distinct solubility characteristics compared to its unoxidized counterpart (Fmoc-D-Met-OH) due to the increased polarity of the sulfone group.
Primary Solubility Data
The "Gold Standard" for SPPS reagent quality control is clear solubility at 0.5 M concentration.
| Solvent | Solubility Limit (approx.)[1][2][3] | Suitability for SPPS | Notes |
| DMF (N,N-Dimethylformamide) | ≥ 0.5 M (Clearly soluble) | Optimal | Standard solvent for dissolution and coupling. |
| NMP (N-Methyl-2-pyrrolidone) | ≥ 0.5 M | Excellent | Preferred for "difficult" sequences or microwave synthesis; reduces aggregation. |
| DCM (Dichloromethane) | Low / Moderate | Poor | The polar sulfone group reduces solubility in non-polar DCM compared to standard Fmoc-Met-OH. Avoid as primary solvent. |
| Methanol/Ethanol | Moderate | Forbidden | Protic solvents react with activated esters; strictly avoid during coupling steps. |
| Water | Insoluble | N/A | Precipitates immediately. |
Mechanistic Insight: The "Polarity Paradox"
While the sulfone group increases the hydrophilicity of the side chain, it can paradoxically lead to inter-chain aggregation in the growing peptide due to strong dipole-dipole interactions. Consequently, while the monomer dissolves well in DMF, the coupling efficiency may drop if the resin-bound peptide aggregates.
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Recommendation: For sequences >15 residues containing Met(O₂), use NMP or binary solvent systems (DMF/DMSO) to disrupt potential secondary structure formation.
Experimental Protocol: Dissolution & Coupling
This protocol is designed to generate a 0.2 M working solution , the industry standard for automated synthesizers to prevent viscosity issues and ensure stoichiometric excess.
Reagents Required[3][4][9][10][11]
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Fmoc-D-Met(O₂)-OH (MW: 403.45)
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High-grade DMF (Amine-free, <0.03% water)
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Sonicator (Optional but recommended)
Step-by-Step Workflow
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Calculation: Calculate the mass required for a 0.2 M solution.
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Formula:
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Example: To prepare 10 mL, weigh 0.807 g .
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Weighing: Weigh the powder into a dry polypropylene tube. Avoid glass scintillation vials if using automated grippers to prevent breakage.
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Solvent Addition: Add 70% of the calculated DMF volume.
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Vortexing: Vortex vigorously for 30 seconds. The powder should disperse but may not fully dissolve immediately due to crystal lattice energy.
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Sonication (Critical Step): Sonicate at ambient temperature for 1–2 minutes.
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Why? The sulfone analog has a higher melting point and lattice energy than standard Met. Sonication ensures complete breakdown of micro-aggregates that can clog synthesizer lines.
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Final Adjustment: Add the remaining DMF to reach the target volume and invert to mix.
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Visual Inspection: Hold against a light source. The solution must be optically clear with no floating particulates.
Automated Workflow Diagram
The following diagram illustrates the decision logic for solvent selection and preparation, ensuring self-validating checks are met.
Figure 1: Decision tree for the preparation of Fmoc-D-methionine sulfone solutions in SPPS.
Troubleshooting & Stability
Common Issues
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Incomplete Dissolution: If the solution remains cloudy after sonication, check the water content of your DMF. Water acts as an anti-solvent for protected amino acids. Ensure DMF is "sequencing grade" or stored over molecular sieves.
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Gelation: At concentrations >0.5 M, the solution may become viscous or gel upon standing due to hydrogen bonding. Always prepare fresh or dilute to 0.2 M.
Stability[7][10]
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Oxidation: Unlike Fmoc-Met-OH, the sulfone derivative is already fully oxidized . It requires no special protection from air (argon blanketing is unnecessary for the amino acid itself, though recommended for the solvent).
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Shelf Life: The solid is stable at 2–8 °C for >2 years. Solutions in DMF should be used within 24 hours to prevent slow Fmoc deprotection by trace amines in the solvent.
References
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National Center for Biotechnology Information. Methionine Sulfone and Sulfoxide in Peptide Synthesis. PubChem.[4] Available at: [Link]
